2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has been conducted on the synthesis and chemical reactivity of tetrahydropyrimido and tetrahydroquinoline derivatives. For instance, the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives highlights a method for creating compounds with potential antimicrobial activities. This synthesis involves treating cyclohexanone with benzylidenemalononitrile in the presence of ammonium acetate, followed by reactions with various reagents, demonstrating the compound's versatility in creating pharmacologically relevant derivatives (Elkholy & Morsy, 2006).
Antimicrobial and Antioxidant Activities
Several studies have explored the antimicrobial and antioxidant activities of novel fused heterocyclic compounds derived from tetrahydropyrimidine and tetrahydroquinoline derivatives. For example, the synthesis and evaluation of antifungal properties of a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues have shown considerable promise in antifungal applications, suggesting a potential pathway for the development of new antifungal agents (Gholap et al., 2007).
Chemical Transformations and Cyclization Reactions
Chemical transformations and cyclization reactions involving compounds related to the query compound have been studied extensively. For instance, the cyclization of aryl-, aroyl-, and pyrimidinyl cyanamides with various nucleophiles leads to a variety of heterocyclic systems, demonstrating the compound's utility in synthesizing complex heterocyclic structures with potential biological activities (Shikhaliev et al., 2008).
Novel Heterocyclic Systems and Antitumor Activities
The development of novel heterocyclic systems incorporating the pyrimidoquinoline structure has been pursued for their potential antitumor activities. For example, a study on the synthesis of novel hexahydropyrimido[4,5-b]quinoline derivatives for antimicrobial and antioxidant evaluation indicates the potential chemotherapeutic activity of these compounds, with several derivatives showing significant antimicrobial and antioxidant activities (Gouhar et al., 2017).
properties
IUPAC Name |
2-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c22-10-17-9-16-3-1-2-4-18(16)23-21(17)25-11-14(12-25)13-26-20(27)8-7-19(24-26)15-5-6-15/h7-9,14-15H,1-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJHXKJPVORJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.